Biochemical Potency Comparison
The target compound inhibits NIK with an IC50 of 20 nM in a biochemical assay . The structure-based optimization program from which this compound emerged began with an HTS hit, imidazopyridinyl pyrimidinamine 1, which exhibited substantially weaker potency (exact IC50 not numerically reported in the abstract but described as a starting point requiring extensive optimization to achieve the nanomolar potency of later compounds such as 25 and 28) [1]. The ~20 nM IC50 positions this compound as an optimized, potent NIK inhibitor suitable for cellular and in vitro target engagement studies where robust target inhibition is required. By comparison, a pan-kinase inhibitor like staurosporine inhibits NIK with an IC50 of only 2.3 μM, underscoring the specificity advantage of this optimized chemotype [2].
| Evidence Dimension | NIK inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 20 nM (biochemical assay) |
| Comparator Or Baseline | Imidazopyridinyl pyrimidinamine 1 (HTS hit) — described as initial, weaker starting point; Staurosporine (pan-kinase inhibitor) — IC50 = 2.3 μM |
| Quantified Difference | Target compound is ~115-fold more potent than staurosporine; represents optimized nanomolar potency class vs. micromolar HTS starting point. |
| Conditions | In vitro biochemical NIK inhibition assay (exact assay format not specified in vendor datasheets; derived from primary literature NIK inhibitor profiling). |
Why This Matters
Procurement of a compound with documented nanomolar NIK potency ensures robust target inhibition in cellular assays, whereas selection of an unoptimized or pan-kinase analog may yield insufficient NIK engagement or off-target effects at the concentrations required.
- [1] Li K, McGee LR, Fisher B, Sudom A, Liu J, Rubenstein SM, et al. Inhibiting NF-κB-inducing kinase (NIK): discovery, structure-based design, synthesis, structure-activity relationship, and co-crystal structures. Bioorg Med Chem Lett. 2013;23(5):1238-44. View Source
- [2] Cheng J, et al. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases. Review citing staurosporine NIK IC50 = 2.3 μM. View Source
